molecular formula C11H12BrNO2 B3080693 1-(2-Bromo-5-methoxybenzoyl)azetidine CAS No. 1090366-23-6

1-(2-Bromo-5-methoxybenzoyl)azetidine

Cat. No.: B3080693
CAS No.: 1090366-23-6
M. Wt: 270.12 g/mol
InChI Key: DRHOLMYKBDNKBE-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Research

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. nih.gov Despite historical challenges in their synthesis due to inherent ring strain, recent advancements have made them more accessible for drug discovery programs. nih.govmedwinpublishers.com The compact and rigid nature of the azetidine ring allows it to introduce conformational constraints into a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This structural feature is advantageous in designing molecules with predefined spatial arrangements of functional groups. enamine.net

The incorporation of an azetidine moiety can also favorably modulate the physicochemical properties of a compound, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. enamine.net Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, and have been utilized in the treatment of central nervous system disorders. nih.gov The successful use of azetidine-containing building blocks is exemplified by drugs like Azelnidipine, a calcium channel blocker used as an antihypertensive. enamine.net

Overview of Benzoylazetidine Derivatives in Academic Pursuits

Benzoylazetidine derivatives represent a class of compounds that merge the structural features of the azetidine ring with a benzoyl group. This combination allows for extensive chemical modifications on the phenyl ring, enabling the exploration of structure-activity relationships (SAR). The benzoyl moiety can be functionalized with various substituents, such as halogens and alkoxy groups, to fine-tune the electronic and steric properties of the molecule.

Research into benzoylazetidine derivatives has been driven by their potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves. The amide linkage between the azetidine nitrogen and the benzoyl carbonyl group is a common feature in many biologically active compounds. Academic investigations often focus on developing efficient synthetic routes to these derivatives and evaluating their potential in various therapeutic areas. The specific substitution pattern on the benzoyl ring can significantly influence the biological activity, making the study of these derivatives a rich field for medicinal chemistry research.

Rationale for Focused Research on 1-(2-Bromo-5-methoxybenzoyl)azetidine

The focused research on this compound is predicated on the unique combination of its three key structural components: the azetidine ring, the bromo substituent, and the methoxy (B1213986) group. The azetidine scaffold provides a rigid framework, as previously discussed. The presence of a bromine atom at the ortho position of the benzoyl ring is of particular interest. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. Furthermore, the bromo group can serve as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of analogues.

The methoxy group at the meta position can impact the molecule's electronic properties and its ability to form hydrogen bonds. Methoxy groups are prevalent in many known bioactive compounds and can play a crucial role in target recognition and metabolic stability. The specific 2-bromo-5-methoxy substitution pattern on the benzoyl ring has been explored in other molecular contexts and has been associated with various biological activities, including analgesic, antifungal, antibacterial, and antiproliferative effects. nih.gov Therefore, the synthesis and study of this compound are driven by the hypothesis that this specific combination of structural motifs could lead to novel compounds with interesting chemical properties and potential therapeutic applications.

Below is a table summarizing the key properties of the parent compound, azetidine.

PropertyValue
Molecular FormulaC₃H₇N
Molecular Weight57.09 g/mol
pKa (basic)11.3
IUPAC NameAzetidine

The synthesis of this compound would likely involve the acylation of azetidine with 2-bromo-5-methoxybenzoyl chloride. The properties of this precursor are detailed in the table below.

PropertyValue
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol
IUPAC Name2-bromo-5-methoxybenzoyl chloride

Detailed research findings on this compound itself are not extensively documented in publicly available literature, highlighting its status as a novel compound for further investigation. Its structural characteristics, however, suggest it serves as a valuable building block for creating more complex molecules with potential biological activities. The compound's utility lies in its potential for diversification through reactions targeting the bromo group, which could lead to the discovery of new chemical entities with therapeutic promise.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHOLMYKBDNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 1 2 Bromo 5 Methoxybenzoyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for its reactivity. rsc.org While more stable than its three-membered counterpart, aziridine (B145994), the strain in the azetidine ring makes it susceptible to reactions that lead to ring-opening or functionalization. rsc.org

Nucleophilic Substitution Reactions on Azetidines

The nitrogen atom of the azetidine ring can act as a nucleophile, participating in reactions with various electrophiles. youtube.com However, in the case of 1-(2-bromo-5-methoxybenzoyl)azetidine, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the benzoyl moiety. This delocalization reduces the nucleophilicity of the nitrogen atom, making direct N-alkylation or N-acylation reactions less favorable compared to unsubstituted azetidines.

For nucleophilic substitution to occur at the carbon atoms of the azetidine ring, activation of the ring is typically necessary. This can be achieved by converting the azetidine into an azetidinium salt, which enhances the electrophilicity of the ring carbons and makes them more susceptible to attack by nucleophiles. nih.gov The regioselectivity of such reactions is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn

Ring-Opening Reactions of the Azetidine Core

The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring prone to ring-opening reactions under appropriate conditions. rsc.org These reactions can be initiated by various reagents and proceed through different mechanisms.

Acid-Mediated Ring Opening: In the presence of strong acids, the nitrogen atom of the azetidine ring can be protonated. This protonation increases the ring strain and facilitates nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. youtube.comnih.gov For instance, reaction with concentrated hydrochloric acid can lead to the formation of a substituted amine. youtube.com

Electrophile-Induced Ring Opening: Electrophilic reagents can also promote the opening of the azetidine ring. The reaction with alkyl halides, for example, can lead to the formation of a quaternary azetidinium ion, which is then susceptible to nucleophilic attack and subsequent ring opening. youtube.com

Catalytic Ring Opening: Transition metal catalysts and Lewis acids can also mediate the ring-opening of azetidines. These catalysts can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack. magtech.com.cn Chiral catalysts can be employed to achieve enantioselective desymmetrization of meso-azetidines through ring-opening with nucleophiles like thiols. rsc.org

The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a critical aspect, often controlled by the electronic and steric nature of the substituents on the ring. magtech.com.cn

Reactions Involving the Nitrogen Atom of Azetidine

While the amide linkage in this compound reduces the basicity and nucleophilicity of the nitrogen atom, it can still participate in certain reactions. The lone pair delocalization gives the nitrogen an sp² character. nih.gov Under forcing conditions or with highly reactive electrophiles, reactions at the nitrogen are possible. For example, the formation of N-nitrosoazetidines can occur with nitrosating agents. youtube.com However, the primary reactivity of the nitrogen in this N-acyl azetidine is dominated by its role in the amide functionality, influencing the stability and reactivity of the azetidine ring itself.

Reactivity of the Bromo-Methoxybenzoyl Moiety

The 2-bromo-5-methoxybenzoyl portion of the molecule offers versatile handles for further chemical modifications, particularly through cross-coupling reactions at the bromine-substituted carbon and alterations of the methoxy (B1213986) group.

Suzuki-type Cross-Coupling Reactions and Aryl Boronic Acid Intermediates

The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.

The general scheme for a Suzuki coupling reaction involving the 2-bromo-5-methoxybenzoyl moiety is as follows:

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundR-B(OH)₂ (Aryl or Vinyl Boronic Acid)Pd(0) complex (e.g., Pd(PPh₃)₄)Aqueous base (e.g., Na₂CO₃, K₂CO₃)Toluene (B28343), Dioxane, or DMF1-(2-Aryl-5-methoxybenzoyl)azetidine

This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The Suzuki reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.gov

Aryl Boronic Acid Intermediates: The synthesis of the requisite aryl boronic acids for these coupling reactions is well-established. Common methods include the reaction of an aryl Grignard reagent or an aryllithium species with a trialkyl borate (B1201080), followed by acidic workup. organic-chemistry.orggoogle.comnih.gov Alternatively, palladium-catalyzed borylation of aryl halides or triflates with diboron (B99234) reagents (Miyaura borylation) provides a direct route to aryl boronic esters. wikipedia.org

Modifications of the Methoxy Group

The methoxy group (-OCH₃) on the benzoyl ring can also be chemically transformed, most commonly through demethylation to yield a hydroxyl group (-OH). This conversion is often a key step in the synthesis of natural products and pharmaceuticals.

Several reagents can be employed for the O-demethylation of aryl methyl ethers:

ReagentConditionsMechanism/Notes
Boron tribromide (BBr₃)Low temperature (e.g., -78 °C to rt) in an inert solvent like CH₂Cl₂A strong Lewis acid that coordinates to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group. chem-station.com
47% Hydrobromic acid (HBr)Heating at high temperatures (e.g., ~130 °C), often with acetic acid as a co-solventA strong Brønsted acid that protonates the oxygen, followed by Sₙ2 attack by the bromide ion. chem-station.com
Aluminum trichloride (B1173362) (AlCl₃)Heating in a solvent like CH₂Cl₂ or acetonitrileA Lewis acid-mediated demethylation. chem-station.com
Alkyl thiolsBasic conditions (e.g., NaOH) or high-boiling solvents (e.g., NMP, DMSO) at elevated temperaturesNucleophilic demethylation that avoids strongly acidic conditions. chem-station.com

Chemoselective Transformations within the Hybrid Structure

The strategic manipulation of reaction conditions can allow for the selective targeting of one functional group within the this compound molecule while leaving the others intact. This section will delve into the plausible chemoselective reactions focusing on the aryl bromide moiety and the azetidine ring.

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the aryl bromide can selectively react with various boronic acids or their esters in the presence of a suitable palladium catalyst and a base. This would leave the azetidine ring and the methoxy group untouched. The general transformation is depicted below:

Reaction: Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid (R-B(OH)₂).

Product: 1-((2'-substituted-5'-methoxy-[1,1'-biphenyl]-2-yl)carbonyl)azetidine derivatives.

Catalyst SystemReagentsExpected ProductNotes
Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃)Aryl or vinyl boronic acidsAryl or vinyl substituted derivativesA standard catalyst system for Suzuki-Miyaura couplings.
Pd(dppf)Cl₂ / Base (e.g., K₃PO₄)Alkylboronic acids or estersAlkylated derivativesOften effective for a broader range of boronic acid partners.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This reaction would allow for the selective introduction of a wide range of primary or secondary amines at the position of the bromine atom on the benzoyl ring of this compound. The amide bond of the azetidine and the methoxy group are expected to be stable under these conditions.

Reaction: Palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine (R¹R²NH).

Product: 1-((2-amino-5-methoxyphenyl)carbonyl)azetidine derivatives.

Catalyst SystemReagentsExpected ProductNotes
Pd₂(dba)₃ / Ligand (e.g., BINAP, Xantphos) / Base (e.g., NaOt-Bu)Primary and secondary aminesN-Aryl or N-alkyl substituted aniline (B41778) derivativesThe choice of ligand is crucial for reaction efficiency and scope.

Transformations Involving the Azetidine Ring

The strained four-membered azetidine ring can also be a site for selective transformations, although these often require more forcing conditions compared to the cross-coupling of the aryl bromide.

Chemoselective Reduction of the Amide:

The amide functionality in this compound can be selectively reduced to the corresponding amine. The choice of reducing agent is critical to avoid the reduction of the aromatic ring or cleavage of the aryl bromide bond.

Reaction: Reduction of the carbonyl group of the amide.

Product: (2-Bromo-5-methoxyphenyl)(azetidin-1-yl)methanamine.

Reducing AgentExpected ProductNotes
Borane-tetrahydrofuran complex (BH₃·THF)Secondary amineA common reagent for the reduction of amides to amines.
Lithium aluminum hydride (LiAlH₄)Secondary amineA powerful reducing agent; careful control of conditions may be needed to prevent side reactions.

It is important to note that while these transformations are based on well-established chemical principles, the specific outcomes and optimal reaction conditions for this compound would need to be determined experimentally. The interplay of the different functional groups within this hybrid structure could influence the reactivity and selectivity of these transformations.

Structure Activity Relationship Sar Studies Centered on the 1 2 Bromo 5 Methoxybenzoyl Azetidine Scaffold

Design Principles for Modulating Biological Activity through Azetidine (B1206935) Scaffold Modifications

No specific design principles for this scaffold have been publicly reported.

Impact of Substituents on the Azetidine Ring on Target Interactions

There is no available data on the impact of substituents on the azetidine ring for this particular scaffold.

Specific stereochemical SAR studies for 1-(2-bromo-5-methoxybenzoyl)azetidine are not available in the public domain.

Information regarding the effects of positional isomers on the azetidine ring of this compound is not publicly available.

Role of the Benzoyl Moiety in Ligand-Target Recognition

The specific role of the 2-bromo-5-methoxybenzoyl moiety in the context of this azetidine scaffold has not been detailed in available research.

No studies investigating the specific contributions of the bromine and methoxy (B1213986) groups to the biological activity of this compound have been found.

There is no publicly available research on the effects of replacing the benzoyl group with other aryl or heteroaryl moieties for this scaffold.

Computational Approaches in SAR Derivation for Azetidine Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of compound activity, the elucidation of binding modes, and the rationalization of structure-activity relationships. For azetidine-containing scaffolds, a variety of computational techniques are employed to guide the synthesis and optimization of new chemical entities. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods:

When the three-dimensional structure of the biological target is unknown, ligand-based methods are particularly useful. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For azetidine derivatives, 2D-QSAR and 3D-QSAR models can be developed.

2D-QSAR: This method correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices. For a series of 1-benzoylazetidine (B6228427) analogs, a 2D-QSAR model could reveal the importance of substituent properties on the benzoyl ring for their activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D arrangement of atoms. These methods generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. For the this compound scaffold, a 3D-QSAR study could indicate that bulky substituents are preferred at one position of the benzoyl ring, while electron-withdrawing groups are beneficial at another.

Structure-Based Methods:

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods offer a more direct approach to understanding SAR.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a series of this compound analogs, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligands and the active site of the target. These insights can explain why certain substitutions enhance or diminish activity. For instance, the methoxy group of the parent compound might form a crucial hydrogen bond with a specific amino acid residue in the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can assess the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For an azetidine-based inhibitor, MD simulations could show how the flexibility of the azetidine ring contributes to its binding affinity.

Illustrative SAR Data of Azetidine Analogs

To illustrate the type of data used in computational SAR studies, the following table presents the structure-activity relationship for a series of (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors. While not directly involving the this compound scaffold, this data provides a relevant example of how systematic modifications to a core structure can influence biological activity. Computational analysis of such data can help in building predictive models.

CompoundR1R2IC50 (µM)
1a HCyclohexyl0.52
1b HPhenyl1.85
1c H4-Fluorophenyl1.23
1d OCH3Cyclohexyl0.38
1e OCH3Phenyl0.98
1f ClCyclohexyl0.45

Data is illustrative and adapted from studies on related azetidine compounds for educational purposes.

From this hypothetical data, a computational QSAR model might predict that lipophilic and sterically bulky groups at the R2 position are favorable for activity. Furthermore, molecular docking studies could reveal a hydrophobic pocket in the target's active site that accommodates the cyclohexyl group more effectively than a phenyl group. The model could also suggest that an electron-donating group like methoxy at the R1 position enhances potency, possibly by modulating the electronic properties of the aromatic ring for better interaction with the target.

Theoretical and Computational Investigations of 1 2 Bromo 5 Methoxybenzoyl Azetidine and Azetidine Systems

Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Stability

The reactivity and conformational preferences of azetidine and its derivatives are largely governed by the inherent strain within the four-membered ring. researchgate.net Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, have been instrumental in quantifying this ring strain and understanding its implications for molecular stability. researchgate.net

The ring strain energy of azetidine is a consequence of bond angle distortion from the ideal tetrahedral geometry and torsional strain from eclipsing interactions. researchgate.net This strain energy is a key factor in the kinetic and thermodynamic stability of the ring, influencing its susceptibility to ring-opening reactions and its conformational behavior. nih.gov

Computational studies have shown that the azetidine ring is not planar but rather exists in a puckered conformation to alleviate some of the torsional strain. researchgate.net The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net For instance, computational analysis of fluorinated azetidine derivatives has demonstrated that the ring pucker can be significantly affected by electrostatic interactions between substituents and the nitrogen atom. researchgate.net

The stability of the azetidine ring is a delicate balance between its inherent strain and the electronic effects of its substituents. While the strain makes it more reactive than larger nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638), it is generally more stable than the highly strained three-membered aziridine (B145994) ring. researchgate.net This intermediate stability is a key feature that makes azetidines both synthetically accessible and reactive enough for various chemical transformations. researchgate.netresearchwithrutgers.com

Comparison of Ring Strain Energies
CompoundRing SizeRing Strain Energy (kcal/mol)
Cyclopropane327.5
Aziridine326.7 - 27.7
Cyclobutane426.4 - 26.5
Azetidine423 - 27
Pyrrolidine55.4 - 5.8
Piperidine60

Reaction Mechanism Elucidation for Azetidine Synthesis and Transformation

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involved in the synthesis and transformation of azetidine-containing molecules. acs.org These studies provide detailed insights into reaction pathways, transition states, and the factors governing selectivity, which are often difficult to probe experimentally.

Transition State Analysis for Ring Closure Reactions

The formation of the strained four-membered azetidine ring through intramolecular cyclization is a key synthetic strategy. frontiersin.org Transition state analysis using computational methods such as DFT allows for the detailed examination of the energy barriers and geometries of the transition states involved in these ring-closing reactions. frontiersin.org

For example, in the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations have been used to understand the origin of the observed regioselectivity. frontiersin.org These studies revealed that the coordination of the lanthanum catalyst to the substrate influences the energy of the transition states, favoring the formation of the azetidine ring over the alternative five-membered pyrrolidine ring. frontiersin.org By calculating the energies of the competing transition states, researchers can predict and explain the outcomes of such reactions. frontiersin.org

Stereoselectivity Rationalization through Computational Models

Many synthetic methods for producing azetidines aim to control the stereochemistry of the final product. Computational models are powerful tools for understanding and predicting the stereoselectivity of these reactions.

For instance, in the context of asymmetric catalysis, DFT calculations have been employed to investigate the origins of stereoselectivity in aldol (B89426) reactions catalyzed by proline derivatives and azetidine-2-carboxylic acid. These computational studies analyze the structures of the transition states to identify the key interactions that determine the facial selectivity of the reaction. By understanding these interactions, more effective and selective catalysts can be designed.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

While specific molecular modeling and docking studies for 1-(2-Bromo-5-methoxybenzoyl)azetidine were not found in the reviewed literature, the general principles and methodologies are widely applied to azetidine-containing compounds in drug discovery. These computational techniques are essential for predicting how these molecules might interact with biological targets and for guiding the design of new, more potent analogs.

Conformational Analysis of the Azetidine Scaffold

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. The azetidine scaffold, due to its puckered nature, can adopt various conformations. researchgate.net Conformational analysis, using computational methods like molecular mechanics and quantum mechanics, is employed to determine the preferred low-energy conformations of azetidine derivatives. researchgate.net

The substituents on the azetidine ring, such as the 2-bromo-5-methoxybenzoyl group in the title compound, will significantly influence the conformational landscape of the molecule. Understanding the preferred conformations is the first step in predicting how the molecule will fit into a protein's binding site.

Binding Mode Predictions for this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as an analog of this compound, might bind to a specific protein target.

The process involves placing the ligand in various orientations and conformations within the binding site of the protein and calculating the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. These predictions can then be used to:

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Explain the structure-activity relationship (SAR) of a series of analogs.

Guide the design of new analogs with improved binding affinity and selectivity.

For a compound like this compound, docking studies would be invaluable in identifying potential biological targets and in designing derivatives with enhanced therapeutic properties. For example, in silico analysis and CNS multiparameter optimization algorithms have been successfully applied to libraries of azetidine-based scaffolds to identify compounds with desirable properties for targeting the central nervous system. nih.gov

Scaffold Hopping and De Novo Design of Azetidine-Based Chemotypes

In the quest for novel therapeutic agents, computational chemistry offers powerful strategies to explore new chemical space and identify promising lead compounds. Two such pivotal techniques, scaffold hopping and de novo design, are instrumental in the generation of innovative molecular architectures from a known starting point, such as this compound. These methods facilitate the discovery of new chemotypes with potentially improved pharmacological profiles, novel intellectual property, and optimized pharmacokinetic properties.

Scaffold Hopping: Discovering Novel Core Structures

Scaffold hopping is a computational strategy used in medicinal chemistry to identify isofunctional molecular core structures (scaffolds) that are structurally distinct from a known active compound. acs.orgresearchgate.net The goal is to retain the essential pharmacophoric features responsible for biological activity while exploring alternative chemical backbones. researchgate.net This can lead to the discovery of compounds with improved properties, such as enhanced selectivity, better metabolic stability, or reduced toxicity. For a molecule like this compound, scaffold hopping could be employed to replace the central benzoylazetidine core with other ring systems that maintain a similar spatial arrangement of key functional groups.

The process typically involves generating a pharmacophore model from the reference compound, which captures the essential steric and electronic features required for biological activity. This model is then used to search virtual libraries of chemical scaffolds for new core structures that can support the pharmacophore. Various computational methods, including 3D shape-based screening and fragment-based replacement, are utilized to identify potential new scaffolds. researchgate.net

For instance, starting with the this compound scaffold, a scaffold hopping approach might identify alternative heterocyclic systems that can mimic its structure and functionality. The azetidine ring itself, being a conformationally restricted scaffold, plays a crucial role in orienting the substituent groups. enamine.net A computational search could yield diverse new scaffolds that maintain this critical orientation.

Below is an illustrative data table showcasing potential scaffolds that could be identified through a scaffold hopping workflow starting from the this compound framework. The table includes hypothetical new scaffolds and their key properties relative to the original scaffold.

Original Scaffold Hopped Scaffold Example Rationale for Selection Potential Advantages
BenzoylazetidinePyrrolidinyl-phenyl-methanoneMaintains a four-membered ring bioisostere with a different substitution pattern.May alter solubility and metabolic stability.
BenzoylazetidinePiperidinyl-phenyl-methanoneExpands the azetidine ring to a six-membered piperidine ring.Could improve binding affinity through different conformational flexibility.
BenzoylazetidineOxetanyl-phenyl-methanoneReplaces the nitrogen atom in the azetidine ring with oxygen.May impact hydrogen bonding capabilities and polarity.
BenzoylazetidineCyclobutyl-phenyl-methanoneCarbocyclic analog of the azetidine ring.Could enhance metabolic stability by removing the heteroatom.

De Novo Design: Building Novel Ligands from Scratch

De novo design is a computational method that aims to construct novel molecules with desired properties from the ground up, often within the constraints of a target's binding site. nih.gov This approach does not rely on an existing template molecule but rather uses algorithms to generate new chemical entities by assembling fragments or atoms in a stepwise manner. When applied to azetidine-based systems, de novo design can lead to the creation of entirely new chemotypes that incorporate the favorable structural features of the azetidine moiety.

The process of de novo design can be initiated with a seed fragment, such as the azetidine ring, placed within the active site of a biological target. The algorithm then explores various chemical transformations and additions to grow the molecule, optimizing its interactions with the target at each step. This can result in the generation of a diverse set of novel molecular structures with high predicted binding affinities.

A de novo design strategy starting with an azetidine core could explore a wide range of substituents at different positions of the ring, leading to novel derivatives with unique pharmacological profiles. The inherent structural rigidity of the azetidine ring is an advantageous feature in this context, as it reduces the conformational entropy upon binding, potentially leading to higher affinity ligands. enamine.net

The following table provides a conceptual overview of how a de novo design algorithm might generate novel azetidine-based chemotypes, starting from a simple azetidine fragment.

Design Step Fragment/Molecule Computational Action Objective
1. SeedingAzetidinePlacement of the azetidine ring in the target's binding site.To establish an anchor point for molecular growth.
2. GrowingN-substituted azetidineAddition of a carbonyl linker to the nitrogen atom.To explore interactions in a specific sub-pocket of the binding site.
3. Linking1-AroylazetidineAttachment of an aromatic ring to the carbonyl group.To introduce potential pi-stacking or hydrophobic interactions.
4. Substitution1-(Substituted-aroyl)azetidineAddition of various functional groups to the aromatic ring.To optimize electronic and steric complementarity with the target.

Through the synergistic application of scaffold hopping and de novo design, the chemical space around this compound and other azetidine-containing compounds can be systematically and creatively explored. These computational techniques are invaluable tools in modern drug discovery, enabling the design of next-generation therapeutics with improved efficacy and safety profiles.

Advanced Applications and Future Research Directions of the Azetidine Scaffold in Chemical Biology

Azetidines as Conformationally Constrained Proline Mimetics

The structural similarity of azetidine-2-carboxylic acid (A2C) to the amino acid proline allows it to function as a proline mimetic. This mimicry has profound implications in chemical biology, as A2C can be mistakenly incorporated into proteins in place of proline. nih.govmdpi.com

L-azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that acts as a structural analog to L-proline. mdpi.com This resemblance allows it to be recognized by aminoacyl-tRNA synthetases, leading to its misincorporation into newly synthesized proteins. mdpi.comresearchgate.net This process can induce proteotoxic stress and trigger cellular responses like the unfolded protein response (UPR). mdpi.comnih.gov

The substitution of proline with A2C can alter protein structure and function, a property that researchers have harnessed to study cellular stress pathways. nih.gov For instance, exposing microglial cells to A2C has been shown to induce endoplasmic reticulum (ER) stress. mdpi.com The forced incorporation of this proline analog provides a valuable tool for investigating the mechanisms cells use to cope with misfolded proteins and proteotoxicity. nih.govnih.gov

FeatureDescriptionBiological ConsequenceReference
Mimicry Azetidine-2-carboxylic acid (A2C) is a structural homolog of proline.A2C can be mistakenly used in protein synthesis. nih.gov
Incorporation A2C can evade cellular proof-reading mechanisms.Leads to the generation of non-native proteins. nih.gov
Cellular Stress The presence of A2C in proteins causes misfolding and proteotoxic stress.Induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). mdpi.comnih.gov
Research Tool A2C is used to study cellular quality control pathways.Helps identify genes and pathways involved in managing proteotoxic stress. researchgate.netnih.gov

Azetidine-Containing Scaffolds in Chemical Probe Development

The unique three-dimensional structure of the azetidine (B1206935) ring makes it an attractive scaffold for creating libraries of lead-like molecules for drug discovery and chemical probe development. nih.govresearchgate.net These scaffolds can be functionalized to generate a wide variety of fused, bridged, and spirocyclic ring systems, allowing for systematic exploration of chemical space. nih.govresearchgate.net

Researchers have developed synthetic pathways to produce diverse collections of azetidine-based compounds optimized for targeting the central nervous system (CNS). nih.gov By carefully selecting substituents and controlling stereochemistry, libraries can be designed with physicochemical properties tailored for blood-brain barrier penetration. nih.gov

The development of these libraries is crucial for identifying chemical probes, which are essential tools for studying biological processes. The rigid nature of the azetidine scaffold helps in pre-organizing the appended functional groups in specific spatial orientations, which can lead to higher binding affinity and selectivity for biological targets. enamine.net

Integration of Azetidine Moieties into Complex Natural Product Analogues

Azetidine rings are found in a number of natural products that exhibit a range of biological activities. rsc.orgresearchgate.net The unique conformational constraints imposed by the four-membered ring contribute significantly to the bioactivity of these molecules. Synthetic chemists have sought to create analogues of these natural products by incorporating azetidine moieties to enhance potency, selectivity, or pharmacokinetic properties. mdpi.com

Examples of azetidine-containing natural products include Oxetin, which has antibacterial effects, and various alkaloids with cytotoxic activity. researchgate.netmdpi.com Furthermore, azetidine rings have been integrated into analogues of potent antitumor agents like TZT-1027 (synthesis name for soblidotin), a dolastatin 10 analogue. mdpi.com By replacing or modifying parts of the original molecule with azetidine-containing fragments, researchers can explore how conformational restriction affects biological activity. mdpi.com

Natural Product / AnalogueAzetidine's RoleBiological ActivityReference
Oxetin Core structural component.Antibacterial, Herbicidal mdpi.com
Marine Alkaloids Provides structural rigidity.Cytotoxic against tumor cells mdpi.com
TZT-1027 Analogues Introduces conformational constraint at the C-terminus.Antitumor mdpi.com

Development of Novel Azetidine-Based Catalytic Systems

Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in asymmetric synthesis. researchgate.net The rigidity of the azetidine scaffold is advantageous in catalysis as it helps to create a well-defined and predictable chiral environment around a metal center or an active site, leading to enhanced stereocontrol. rsc.orgresearchgate.net

Azetidine-based ligands have been used in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to produce biaryl compounds. mdpi.com In these catalytic systems, the azetidine ring, often functionalized with a coordinating side arm, forms a stable complex with the metal. The strain and geometry of the resulting metallacycle can influence the efficiency and selectivity of the catalytic process. mdpi.com

Furthermore, azetidine-containing organocatalysts have been developed for a variety of asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. rsc.orgresearchgate.net The development of such catalytic systems is an active area of research, with the goal of creating more efficient and selective catalysts for the synthesis of chiral molecules. frontiersin.org

Strategies for Expanding Chemical Space with Azetidine Derivatives

The inherent ring strain of azetidines makes them valuable synthons for constructing more complex molecular architectures. rsc.orgresearchgate.net A variety of synthetic methods have been developed to leverage this reactivity and expand the chemical space accessible from azetidine-based starting materials.

Key strategies include:

Strain-Release Reactions : The high ring-strain energy of azetidines can be harnessed to drive reactions that lead to ring-opening or ring-expansion, providing access to substituted acyclic amines or larger heterocyclic systems like pyrrolidines. rsc.orgresearchgate.net

C-H Functionalization : Direct and stereoselective functionalization of C(sp³)–H bonds on the azetidine ring allows for the late-stage introduction of molecular complexity without the need for pre-installed functional groups. rsc.org

Photoredox Catalysis : Copper-catalyzed photoredox reactions have enabled otherwise difficult anti-Baldwin 4-exo-dig cyclizations to form highly functionalized azetidines from readily available starting materials. nih.gov

Novel Reagents : The development of new reagents like azetidine sulfonyl fluorides provides access to novel azetidine derivatives through unique reaction pathways, such as defluorosulfonylation, expanding the types of molecules that can be synthesized. nih.govacs.org

These and other synthetic innovations continue to broaden the utility of the azetidine scaffold, enabling the creation of novel and diverse molecules for applications in drug discovery and chemical biology. biointerfaceresearch.com

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(2-Bromo-5-methoxybenzoyl)azetidine?

The synthesis typically involves constructing the azetidine ring and introducing functional groups. A common strategy includes:

  • Azetidine Ring Formation : Cyclization of bromo-substituted precursors (e.g., via Mitsunobu or nucleophilic substitution reactions) .
  • Functionalization : Introducing the 2-bromo-5-methoxybenzoyl group through coupling reactions (e.g., sulfonylation or amide bond formation) using triethylamine as a base .
  • Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .
    Key Data: Yields vary (40–70%) depending on reaction conditions.

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR confirms azetidine ring protons (δ 3.5–4.5 ppm) and methoxy group (δ ~3.8 ppm). 13^{13}C NMR identifies carbonyl (δ ~170 ppm) and bromine-induced deshielding in aromatic carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should align with the theoretical molecular weight (e.g., ~297.15 g/mol) .

Q. What are the primary challenges in optimizing reaction yields for azetidine derivatives?

  • Steric Hindrance : The azetidine ring’s small size complicates substitutions; optimized temperatures (e.g., 0–25°C) mitigate side reactions .
  • Halogen Reactivity : Bromine’s electron-withdrawing effects require careful control of electrophilic conditions to avoid over-oxidation .

Advanced Research Questions

Q. How do computational methods predict the biological activity of this compound?

Molecular docking and density functional theory (DFT) analyses reveal:

  • Binding Affinity : The bromine atom enhances hydrophobic interactions with enzyme pockets (e.g., bacterial cell wall synthesis enzymes) .
  • Conformational Stability : The methoxy group stabilizes planar aromatic rings, favoring π-π stacking with biological targets .
    Example: Analog studies show IC50_{50} values <10 µM against S. aureus .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

  • Structural Variants : Compare analogs (e.g., 2-chloro vs. 2-bromo substitutions) to isolate substituent effects. For instance, bromine improves membrane permeability but reduces solubility .
  • Assay Conditions : Standardize MIC (minimum inhibitory concentration) protocols to control variables like pH and bacterial strain .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Modification Impact on Activity Reference
Bromo → Chloro Reduced antibacterial potency
Methoxy → Ethoxy Increased lipophilicity, lower solubility
Azetidine → Piperidine Loss of conformational rigidity

Q. What mechanistic insights explain the compound’s potential as a sodium channel inhibitor?

Electrophysiological studies suggest:

  • Nav 1.7 Inhibition : The trifluoroethoxy group disrupts channel gating via hydrogen bonding with S4 voltage sensors .
  • Selectivity : Bromine’s steric bulk reduces off-target effects compared to smaller halogens .

Methodological Guidance

Q. How to analyze the stability of this compound under varying pH conditions?

  • HPLC Stability Assay : Monitor degradation products (e.g., hydrolysis of the benzoyl group) at pH 2–9.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics; typical t1/2t_{1/2} >24 h at pH 7 .

Q. What experimental approaches validate enzyme inhibition mechanisms?

  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots.
  • Fluorescence Quenching : Track binding to tryptophan residues in target enzymes .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for azetidine derivatives?

  • Cell Line Variability : Differences in metabolic activity (e.g., HepG2 vs. HEK293) affect IC50_{50} values .
  • Impurity Artifacts : Residual solvents (e.g., DMF) in synthesis can skew results; always verify purity via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.